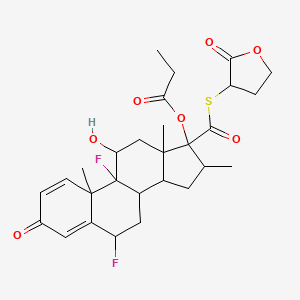
Zoticasone propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoticasone propionate is a synthetic glucocorticoid receptor agonist developed by GSK Plc. It is a small molecule drug with the molecular formula C28H34F2O7S. Initially researched for its potential in treating immune system diseases, respiratory diseases, and infections, its development was eventually discontinued after reaching Phase 2 clinical trials .
Métodos De Preparación
Industrial production methods for such compounds often involve large-scale chemical synthesis using batch or continuous flow reactors. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Zoticasone propionate, like other glucocorticoids, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and esterification are common substitution reactions it undergoes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and esterifying agents like acetic anhydride. The major products formed from these reactions are typically modified steroids with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in the study of glucocorticoid receptor interactions.
Biology: Investigated for its effects on immune cell modulation and inflammatory response.
Medicine: Explored for treating conditions like asthma and rhinitis due to its anti-inflammatory properties.
Industry: Potential use in the development of new therapeutic agents targeting glucocorticoid receptors
Mecanismo De Acción
Zoticasone propionate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. This binding inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells involved in inflammation. The molecular targets include nuclear factor kappa B (NF-κB) and other transcription factors that regulate the expression of inflammatory genes .
Comparación Con Compuestos Similares
Zoticasone propionate is similar to other glucocorticoids like fluticasone propionate and budesonide. it is unique in its specific receptor binding affinity and pharmacokinetic profile. Similar compounds include:
Fluticasone propionate: Used for asthma and allergic rhinitis.
Budesonide: Used for asthma and inflammatory bowel disease.
Beclomethasone dipropionate: Used for asthma and allergic rhinitis .
These compounds share similar mechanisms of action but differ in their pharmacokinetics, receptor binding affinities, and clinical applications.
Propiedades
Fórmula molecular |
C28H34F2O7S |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
[6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxooxolan-3-yl)sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3 |
Clave InChI |
POTREZAYKLAUSX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















